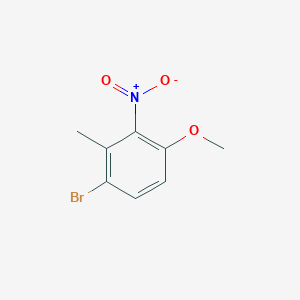

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

Description

Contextualization within the Landscape of Substituted Nitroaromatics Research

Substituted nitroaromatic compounds are a cornerstone of organic synthesis, primarily due to the versatile reactivity of the nitro group. The nitro group acts as a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. fiveable.me More importantly, the nitro group can be readily transformed into a variety of other functional groups, most notably an amino group, which opens up a plethora of synthetic possibilities for the construction of nitrogen-containing heterocycles and other complex architectures. fiveable.meresearchgate.net

The specific substitution pattern of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene makes it a particularly interesting subject of study. The benzene (B151609) ring is adorned with four different substituents, each imparting distinct electronic and steric effects that must be carefully considered in synthetic planning. matrix-fine-chemicals.com The interplay of these groups governs the reactivity of the aromatic ring and provides multiple handles for sequential chemical transformations.

Key Structural Features and Their Synthetic Implications:

Nitro Group (-NO₂): As a powerful deactivating and meta-directing group, it influences the regioselectivity of further substitutions on the ring. fiveable.me Its primary role, however, is often as a precursor to an aniline (B41778) derivative through reduction. fiveable.me

Bromo Group (-Br): This halogen atom is a deactivating, yet ortho-, para-directing substituent. fiveable.me Crucially, it serves as an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Methoxy (B1213986) Group (-OCH₃): This is a strongly activating, ortho-, para-directing group, which can facilitate electrophilic aromatic substitution reactions if the conditions are carefully controlled.

Methyl Group (-CH₃): An activating, ortho-, para-directing group that can also be a site for further functionalization through free-radical reactions.

The presence of both activating (methoxy, methyl) and deactivating (nitro, bromo) groups on the same ring creates a complex electronic environment. This allows synthetic chemists to exploit the nuanced reactivity to achieve selective transformations that would be difficult on more simply substituted aromatics. The strategic placement of these groups in this compound allows for a programmed sequence of reactions, where one functional group can be manipulated while the others remain intact, to be utilized in subsequent steps.

Significance in Contemporary Synthetic Methodologies and Chemical Transformations

The true value of this compound is realized in its application as a versatile building block in multi-step syntheses. Its utility stems from the ability to selectively address its different functional groups, thereby enabling the construction of highly substituted and complex molecular frameworks.

One of the most common and powerful transformations involving this compound is the reduction of the nitro group to an amine. This reaction is a gateway to a wide range of further chemical modifications. The resulting substituted aniline is a key precursor for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.

Another significant application lies in the use of the bromo substituent in palladium-catalyzed cross-coupling reactions. This methodology has revolutionized the way organic chemists approach the synthesis of biaryls, conjugated enynes, and other important structural motifs found in many biologically active compounds. The presence of the other substituents on the ring can influence the efficiency and outcome of these coupling reactions, a factor that is of great interest in contemporary research.

While specific, large-scale applications in the synthesis of blockbuster drugs are not prominently documented in publicly available literature, its role as an intermediate in the creation of complex molecular scaffolds for research in pharmaceuticals and agrochemicals is evident from its inclusion in the catalogs of numerous chemical suppliers catering to research and development. bldpharm.comabovchem.com For instance, related brominated nitroaromatic compounds serve as intermediates in the synthesis of pyrethroid insecticides, highlighting the importance of this class of molecules in agrochemistry. nih.gov

The compound's structure, with its multiple and varied functional groups, makes it an ideal substrate for methods development in organic synthesis. Researchers often use such polysubstituted molecules to test the limits and selectivity of new synthetic transformations.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 85598-13-6 |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol |

| Appearance | Typically a solid |

| SMILES | CC1=C(C=CC(=C1N+[O-])OC)Br |

| InChI Key | RZOPBDDNOSELGK-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-methoxy-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-5-6(9)3-4-7(13-2)8(5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOPBDDNOSELGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463441 | |

| Record name | 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85598-13-6 | |

| Record name | 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformational Chemistry of 1 Bromo 4 Methoxy 2 Methyl 3 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Reactions of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including benzene (B151609) derivatives. The reaction involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. The substituents already present on the ring significantly influence both the rate of the reaction and the position of the new substituent. msu.edu

The substituents on this compound have competing effects on the reactivity of the aromatic ring towards electrophiles. These effects can be broadly categorized as activating or deactivating, and they also direct incoming electrophiles to specific positions. vanderbilt.edu

Activating Groups : These groups increase the rate of EAS reactions compared to unsubstituted benzene by donating electron density to the ring, making it more nucleophilic. youtube.com

Methoxy (B1213986) Group (-OCH3) : This is a strongly activating group. The oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, which significantly increases the electron density, particularly at the ortho and para positions. libretexts.org

Methyl Group (-CH3) : This is a weakly activating group that donates electron density primarily through an inductive effect. minia.edu.eg

Deactivating Groups : These groups decrease the rate of EAS reactions by withdrawing electron density from the ring, making it less nucleophilic. youtube.com

Nitro Group (-NO2) : This is a strongly deactivating group due to its powerful electron-withdrawing inductive and resonance effects. pressbooks.pub

Bromo Group (-Br) : Halogens are weakly deactivating. They withdraw electron density through their inductive effect but can donate a lone pair through resonance. The inductive effect is generally stronger, leading to deactivation. minia.edu.eg

The directing effect of a substituent determines the position at which a new electrophile will attach. pku.edu.cn

Ortho-, Para-Directors : These groups direct incoming electrophiles to the positions ortho and para to themselves. All activating groups and halogens fall into this category. masterorganicchemistry.com In this molecule, the methoxy, methyl, and bromo groups are all ortho-, para-directors.

Meta-Directors : These groups direct incoming electrophiles to the meta position. Deactivating groups (with the exception of halogens) are meta-directors. pressbooks.pub The nitro group is a meta-director.

Table 1: Influence of Substituents on EAS Reactions

| Substituent | Effect on Reactivity | Directing Effect | Primary Mechanism |

| -OCH3 (Methoxy) | Strongly Activating | Ortho, Para | Resonance (Donating) |

| -CH3 (Methyl) | Weakly Activating | Ortho, Para | Inductive (Donating) |

| -Br (Bromo) | Weakly Deactivating | Ortho, Para | Inductive (Withdrawing) > Resonance (Donating) |

| -NO2 (Nitro) | Strongly Deactivating | Meta | Inductive & Resonance (Withdrawing) |

Regioselectivity in EAS reactions on polysubstituted benzene rings is determined by a combination of electronic and steric factors. rsc.org The directing effects of the individual substituents must be considered collectively.

For this compound, there are two available positions for substitution: C5 and C6.

Attack at C5 : This position is ortho to the methoxy group (activating, ortho-, para-directing) and meta to the bromo, methyl, and nitro groups. The strong activating and directing effect of the methoxy group would favor substitution at this position.

Attack at C6 : This position is ortho to the bromo group (deactivating, ortho-, para-directing), meta to the methoxy and nitro groups, and para to the methyl group (activating, ortho-, para-directing).

The directing effects can be summarized as follows:

Favoring C5 : Methoxy group (strong ortho director).

Favoring C6 : Methyl group (para director), Bromo group (ortho director).

The methoxy group is a more powerful activating and directing group than the methyl group. However, the position for substitution is ultimately a complex outcome of the cumulative electronic influences and steric hindrance from the adjacent bulky groups like bromine and methyl. youtube.com The bulky substituents may sterically hinder the approach of an electrophile to adjacent positions. msu.edu

Nucleophilic Aromatic Substitution (NAS) Reactions Involving the Bromine Atom and Activated Positions

Nucleophilic aromatic substitution (NAS or SNAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, NAS is facilitated by the presence of strong electron-withdrawing groups. wikipedia.org

In SNAr reactions, a good leaving group is required. Halides, such as bromide, can function as leaving groups. numberanalytics.com The reaction proceeds via a two-step mechanism: the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group departs, and the aromaticity of the ring is restored. libretexts.org The stability of the Meisenheimer complex is crucial for the reaction to proceed. numberanalytics.com

For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups, with the nitro group being one of the most effective. wikipedia.org The activating group must be positioned ortho or para to the leaving group. youtube.comquora.com This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group through resonance, thereby stabilizing the intermediate. stackexchange.com

In the case of this compound, the nitro group at C3 is meta to the bromine atom at C1. Consequently, the nitro group does not effectively stabilize the negative charge on the ring if a nucleophile were to attack the carbon bearing the bromine. This meta-positioning means that the bromine atom is not significantly activated towards a standard SNAr displacement. stackexchange.com

Table 2: Regiochemical Requirements for NAS Activation by a Nitro Group

| Position of -NO2 Relative to Leaving Group | Activation Effect | Reason |

| Ortho | Strong Activation | The negative charge of the Meisenheimer complex can be delocalized onto the nitro group via resonance. |

| Para | Strong Activation | The negative charge of the Meisenheimer complex can be delocalized onto the nitro group via resonance. |

| Meta | No Significant Activation | Resonance delocalization of the negative charge onto the nitro group is not possible. |

While the bromine atom in this compound is not well-positioned for a classic SNAr reaction, another type of nucleophilic substitution, the Oxidative Nucleophilic Substitution of Hydrogen (ONSH), is a known reaction for electron-deficient arenes like nitrobenzenes. researchgate.net

In ONSH, a nucleophile attacks a hydrogen-bearing carbon atom on the nitro-activated ring to form a σH adduct. researchgate.net This intermediate is then oxidized by an external oxidizing agent to yield the final substitution product. researchgate.net This pathway allows for the substitution of hydrogen atoms, which are typically not leaving groups. The reaction is most efficient at positions that are ortho or para to the nitro group, as these positions are electron-deficient and can stabilize the intermediate adduct. researchgate.net For this compound, potential sites for ONSH would be the hydrogen-bearing carbons at positions C5 and C6, although the reactivity would be influenced by the other substituents on the ring.

Reduction Reactions of the Nitro Group in this compound

The reduction of the nitro group is a cornerstone of nitroaromatic chemistry, providing a gateway to valuable amino compounds and other nitrogen-containing derivatives. The presence of other functional groups on the ring, especially the bromine atom, introduces challenges of chemoselectivity.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups to their corresponding amines. organic-chemistry.org This transformation is typically achieved using molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this reaction include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The reaction proceeds via a series of intermediates, including nitroso and hydroxylamine (B1172632) species, which are rapidly reduced under typical hydrogenation conditions to the final amine product.

For this compound, the primary goal of catalytic hydrogenation is the selective reduction of the nitro group to form 5-Bromo-2-methoxy-4-methylaniline without affecting the bromine substituent. The choice of catalyst and reaction conditions is critical to achieve high selectivity and avoid undesired side reactions, such as hydrodehalogenation. organic-chemistry.org While palladium catalysts are highly effective for nitro reduction, they can also promote the cleavage of carbon-halogen bonds. acs.org Therefore, milder conditions or more selective catalyst systems, such as sulfided platinum catalysts, are sometimes employed to minimize this competing reaction. researchgate.net

| Catalyst | Reducing Agent | Solvent | Temperature | Pressure | Selectivity Notes |

|---|---|---|---|---|---|

| Pd/C (5-10%) | H₂ | Ethanol, Methanol, or Ethyl Acetate (B1210297) | Room Temperature | 1-4 atm | Highly efficient but may cause dehalogenation. |

| PtO₂ (Adam's catalyst) | H₂ | Ethanol or Acetic Acid | Room Temperature | 1-3 atm | Generally effective; selectivity can be condition-dependent. |

| Raney Nickel | H₂ | Ethanol | Room Temperature - 50°C | 1-50 atm | Active catalyst, can also promote dehalogenation. |

| Iron (Fe) Powder | Acid (e.g., HCl, Acetic Acid) | Water/Ethanol | Reflux | Atmospheric | Classic method with good chemoselectivity for halogens (Bechamp reduction). organic-chemistry.org |

The electrochemical reduction of nitroaromatic compounds offers a powerful alternative to chemical reagents, allowing for precise control over the reduction potential, which can lead to the selective formation of various products. acs.org The reduction of a nitro group is a stepwise process that involves the transfer of multiple electrons and protons. nih.gov

The general pathway for the electrochemical reduction of a nitroarene (ArNO₂) in a protic medium is as follows:

Formation of the Nitroso Intermediate: A two-electron, two-proton reduction yields the nitroso derivative (ArNO). acs.org ArNO₂ + 2e⁻ + 2H⁺ → ArNO + H₂O

Formation of the Hydroxylamine Intermediate: The nitroso compound is typically more easily reduced than the starting nitro compound. A further two-electron, two-proton reduction gives the corresponding N-arylhydroxylamine (ArNHOH). nih.gov ArNO + 2e⁻ + 2H⁺ → ArNHOH

Formation of the Amine Product: The final two-electron, two-proton reduction of the hydroxylamine yields the aniline (B41778) derivative (ArNH₂). mdpi.com ArNHOH + 2e⁻ + 2H⁺ → ArNH₂ + H₂O

By carefully controlling the electrode potential and the pH of the medium, it is possible to stop the reaction at the nitroso or hydroxylamine stage. acs.orgresearchgate.net For this compound, the substituents on the ring influence the reduction potential. The electron-withdrawing nitro group facilitates the initial electron transfer, while the electron-donating methoxy and methyl groups would make the reduction slightly more difficult compared to unsubstituted nitrobenzene. Conversely, the inductive electron-withdrawing effect of the bromine atom would make the reduction occur at a slightly less negative potential. researchgate.net This electronic interplay allows for fine-tuning of electrochemical conditions to potentially isolate intermediates like 1-bromo-4-methoxy-2-methyl-3-nitrosobenzene or N-(5-bromo-2-methoxy-4-methylphenyl)hydroxylamine.

A significant challenge in the reduction of this compound is achieving high chemoselectivity—reducing the nitro group while leaving the carbon-bromine bond intact. researchgate.net Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a common side reaction during catalytic hydrogenation, particularly with palladium catalysts. organic-chemistry.org

Several strategies can be employed to enhance chemoselectivity:

Catalyst Selection: Using catalysts less prone to promoting dehalogenation, such as certain iron-based systems or specifically modified platinum catalysts, can be effective. researchgate.netresearchgate.net

Transfer Hydrogenation: This method uses molecules like hydrazine, ammonium (B1175870) formate, or cyclohexene (B86901) as a hydrogen source in the presence of a catalyst (e.g., Pd/C). These conditions are often milder and can lead to higher selectivity compared to using pressurized hydrogen gas. davidpublisher.com

Stoichiometric Metal Reductants: Classic methods using metals like iron, tin, or zinc in acidic media are known for their excellent chemoselectivity in reducing nitro groups without affecting aryl halides. wikipedia.orgdavidpublisher.com For instance, the reduction with zinc dust and ammonium chloride is effective for converting nitro compounds to hydroxylamines while preserving other functionalities. wikipedia.org

Borohydride (B1222165) Systems: Sodium borohydride (NaBH₄) itself is generally not strong enough to reduce nitroarenes but can do so effectively in the presence of a transition metal catalyst, such as nickel or palladium complexes. mdpi.comjsynthchem.com The selectivity of these systems can be tuned by the choice of catalyst and reaction conditions.

The tendency for dehalogenation during catalytic hydrogenation of halogenated nitrobenzenes is a well-documented issue. The C-Br bond is susceptible to hydrogenolysis, a reaction that can compete with nitro group reduction. The choice of catalyst and the reaction parameters are crucial for steering the reaction towards the desired product, 5-Bromo-2-methoxy-4-methylaniline. nih.govnih.gov

Reactions Involving Other Functional Groups (Methoxy, Methyl)

Beyond the reactivity of the nitro group, the methoxy and methyl substituents offer further opportunities for chemical transformation.

The methoxy group (-OCH₃) is an ether linkage that can be cleaved to reveal a phenol. This demethylation of aryl methyl ethers is a common transformation in organic synthesis. numberanalytics.com Several reagents are known to effect this cleavage, though the conditions must be chosen carefully to avoid unwanted reactions with the other functional groups on the this compound ring.

Common methods for aryl ether cleavage include:

Boron Tribromide (BBr₃): This is a powerful and often highly effective Lewis acid for cleaving ethers. It typically works at low temperatures and is one of the most common reagents for this purpose.

Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave aryl methyl ethers at elevated temperatures. numberanalytics.com However, these harsh acidic conditions might not be compatible with the other functionalities.

Nucleophilic Reagents: Strong nucleophiles, particularly thiolates (RS⁻), can cleave aryl methyl ethers via an SₙAr mechanism or by nucleophilic attack on the methyl group. youtube.com Reagents like sodium ethanethiolate in a polar aprotic solvent such as DMF are often used. mdma.ch

The choice of reagent for demethylating this compound would require careful consideration of the reactivity of the nitro and bromo groups under the chosen conditions.

The methyl group attached to the benzene ring is a "benzylic" position. The C-H bonds at this position are weaker than typical alkyl C-H bonds and are susceptible to both oxidation and free-radical reactions. libretexts.orgmasterorganicchemistry.com

Benzylic Oxidation: Strong oxidizing agents can convert the benzylic methyl group into a carboxylic acid. A common reagent for this transformation is hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.org This reaction would transform this compound into 2-Bromo-5-methoxy-6-nitrobenzoic acid. For the reaction to proceed, at least one benzylic hydrogen must be present. masterorganicchemistry.com Milder oxidation conditions might allow for the isolation of the corresponding aldehyde, 2-Bromo-5-methoxy-6-nitrobenzaldehyde. epa.gov

Benzylic Bromination: Free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or light) is a standard method for selectively brominating the benzylic position. This would convert the methyl group into a bromomethyl group, yielding 1-Bromo-2-(bromomethyl)-4-methoxy-3-nitrobenzene. This product is a versatile intermediate, as the benzylic bromide can readily participate in nucleophilic substitution reactions.

Mechanistic Investigations and Computational Studies of 1 Bromo 4 Methoxy 2 Methyl 3 Nitrobenzene Reactions

Elucidation of Reaction Mechanisms via Spectroscopic Techniques

Spectroscopic methods are indispensable tools for probing the intricate details of chemical reactions. By monitoring changes in molecular structure and identifying intermediates, these techniques provide direct experimental evidence to support or refute proposed mechanistic pathways.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for tracking the structural evolution of reactants into products. NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H NMR), allowing for the unambiguous identification of molecules in a reaction mixture. While specific experimental spectra for reaction intermediates of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene are not widely published, predicted ¹H NMR spectral data serve as a reference for its structural characterization.

For instance, in a reaction involving the modification of its substituents, changes in the chemical shifts and coupling constants of the aromatic protons would signal alterations to the electronic environment of the benzene (B151609) ring. The disappearance of reactant signals and the appearance of new signals corresponding to intermediates or products can be monitored over time to deduce reaction kinetics.

Table 1: Predicted ¹H NMR Spectral Features for this compound

| Functional Group | Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| Methoxy (B1213986) | -OCH₃ | 3.8–3.9 | Singlet | 3H |

| Methyl | -CH₃ | 2.3–2.5 | Singlet | 3H |

| Aromatic | H-5 (para to nitro) | 7.2–7.4 | Doublet | 1H |

Infrared (IR) spectroscopy complements NMR by providing information about the functional groups present in a molecule. The vibrational frequencies of specific bonds, such as the strong asymmetric and symmetric stretches of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively) or the C-O stretch of the methoxy group (~1250 cm⁻¹), serve as diagnostic markers. During a reaction, such as the reduction of the nitro group, the disappearance of its characteristic IR bands and the emergence of new bands corresponding to an amino group (~3300-3500 cm⁻¹) would provide clear evidence of the transformation. irjet.netresearchgate.net Studies on analogous compounds like 1-Bromo-4-Nitrobenzene (B128438) have demonstrated the use of Fourier Transform Infrared (FTIR) spectroscopy, in conjunction with computational methods, to analyze vibrational modes in detail. irjet.netresearchgate.net

Mass spectrometry (MS) is a vital tool for identifying reaction products and intermediates by providing information about their molecular weight and fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum would appear as a characteristic doublet with a 1:1 ratio, due to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), at m/z 246 and 248.

Analysis of the fragmentation patterns can help elucidate the structure of the parent molecule and potential intermediates. Key fragmentation pathways often involve the loss of stable neutral molecules or radicals.

Table 2: Major Mass Spectrometric Fragmentation Patterns for this compound

| m/z Value | Fragment Lost | Description |

|---|---|---|

| 200/202 | NO₂ (46 Da) | Loss of the nitro group. |

| 167 | Br (79/81 Da) | Loss of the bromine atom. |

Computational Chemistry Approaches (e.g., Density Functional Theory) for Mechanistic Insights

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become a cornerstone of mechanistic studies. DFT calculations can model the electronic structure of molecules, providing a theoretical framework to understand and predict their reactivity. researchgate.nettci-thaijo.org

The reactivity of the aromatic ring in this compound is governed by the electronic effects of its four substituents. DFT calculations can predict the distribution of electron density across the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is often visualized using molecular electrostatic potential (MEP) maps. irjet.net

The substituents have competing directing effects:

Methoxy Group (-OCH₃): A strong activating group that donates electron density via resonance, directing electrophilic attack to the ortho and para positions.

Methyl Group (-CH₃): A weak activating group that donates electron density via induction.

Nitro Group (-NO₂): A strong deactivating group that withdraws electron density via resonance and induction, making the ring less susceptible to electrophilic attack.

Bromine Atom (-Br): A deactivating group that withdraws electron density via induction but directs electrophilic attack to the ortho and para positions through resonance.

Computational models can quantify these effects, predicting that the positions ortho and para to the activating methoxy group are the most likely sites for electrophilic attack, while also considering the deactivating influence of the nitro and bromo groups.

One of the most powerful applications of DFT is the ability to model the geometry and energy of transition states—the highest energy point along a reaction coordinate. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed.

For example, in the synthesis of this compound via the nitration of 1-bromo-4-methoxy-2-methylbenzene, DFT could be used to model the transition state for the attack of the nitronium ion (NO₂⁺) at different positions on the ring. The calculated activation energies would reveal the most favorable pathway, explaining why nitration occurs preferentially at the C3 position.

Regioselectivity (where a reaction occurs) and chemoselectivity (which functional group reacts) are determined by the electronic and steric properties of the substrate. DFT calculations provide a quantitative basis for understanding these selectivities.

In the case of this compound, the final substitution pattern is a result of a complex interplay of directing effects. Computational modeling can rationalize why the nitro group is directed to the position ortho to the methyl group and meta to the bromine atom. By analyzing the stability of potential intermediates (such as a Wheland intermediate in electrophilic substitution), DFT can predict which regioisomer is most likely to form. This predictive power is invaluable for designing selective syntheses and avoiding unwanted side products. researchgate.net

Conformational Analysis and Dihedral Angle Influences on Reactivity

The reactivity of this compound is profoundly influenced by its three-dimensional structure, particularly the spatial arrangement of its substituents. The nitro group (-NO₂), critical for activating the ring towards certain reactions, is flanked by a methyl group (-CH₃) at the C2 position and a bromine atom (-Br) at the C1 position. This arrangement creates significant steric hindrance, forcing the nitro group to twist out of the plane of the benzene ring.

For the nitro group's strong electron-withdrawing resonance effect (-M effect) to be fully exerted, its p-orbitals must align with the π-system of the aromatic ring, requiring a coplanar arrangement. However, due to steric strain from the adjacent methyl group, a significant dihedral angle is expected between the plane of the nitro group and the plane of the benzene ring. This phenomenon, known as steric inhibition of resonance, has been documented in analogous ortho-substituted nitrobenzenes. cdnsciencepub.comstackexchange.com

While no direct crystallographic data exists for the title compound, studies on similar molecules provide valuable insights. For instance, in 1-dibromomethyl-4-methoxy-2-nitrobenzene, the nitro group is twisted out of the benzene ring plane by dihedral angles of approximately 36-39°. nih.govresearchgate.net In 2-bromo-3-nitrotoluene, the dihedral angle is reported to be 54.1°. researchgate.netnih.gov Conversely, a smaller ortho-substituent, as in 1-bromo-4-methyl-2-nitrobenzene, results in a smaller dihedral angle of about 14.9°. researchgate.netnih.gov

Given that this compound has substituents ortho to the nitro group on both sides (a methyl and a bromo group), it is highly probable that the nitro group is forced into a conformation with a large dihedral angle. This twisting reduces the orbital overlap between the nitro group and the aromatic ring, thereby diminishing its resonance effect. Consequently, the electron-withdrawing pull of the nitro group is weakened, which can decrease the rate of reactions that rely on this activation, such as nucleophilic aromatic substitution. cdnsciencepub.com The methoxy group (-OCH₃) also experiences rotational constraints, though to a lesser extent, influencing its resonance donation into the ring.

Table 1: Dihedral Angles in Structurally Related Nitroaromatic Compounds

| Compound | Ortho-Substituents to Nitro Group | Nitro Group Dihedral Angle (°) | Reference |

|---|---|---|---|

| 1-Dibromomethyl-4-methoxy-2-nitrobenzene | -CHBr₂, -H | 35.90 - 39.26 | nih.govresearchgate.net |

| 2-Bromo-3-nitrotoluene | -CH₃, -Br | 54.1 | researchgate.netnih.gov |

| 1-Bromo-4-methyl-2-nitrobenzene | -Br, -H | 14.9 | researchgate.netnih.gov |

| 9,10-Dinitroanthracene | Bulky aromatic system | 63.7 | cdnsciencepub.com |

Kinetic Studies and Structure-Reactivity Relationships

Hammett Type Relationships for Substituted Nitrobenzenes and Analogs

The Hammett equation, a linear free-energy relationship, provides a quantitative framework for understanding the influence of substituents on the reaction rates and equilibria of aromatic compounds. wikipedia.org The equation is given by:

log(k/k₀) = σρ

Here, k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted reference compound, σ (sigma) is the substituent constant that depends on the electronic nature and position of the substituent, and ρ (rho) is the reaction constant that reflects the sensitivity of the reaction to electronic effects. libretexts.org

For reactions involving this compound, such as nucleophilic aromatic substitution (SₙAr) where bromide acts as a leaving group, the Hammett relationship is particularly insightful. The reaction rate is highly sensitive to the electronic properties of the substituents on the ring. researchgate.net A positive ρ value is expected for SₙAr reactions, indicating that electron-withdrawing groups (which have positive σ values) stabilize the negatively charged transition state (Meisenheimer complex) and thus accelerate the reaction. utexas.edu

Table 2: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | Position | σ Value | Electronic Effect |

|---|---|---|---|

| -NO₂ | para | +0.78 | Strongly electron-withdrawing |

| -Br | para | +0.23 | Electron-withdrawing (Inductive) |

| -OCH₃ | para | -0.27 | Strongly electron-donating (Resonance) |

| -CH₃ | para | -0.17 | Weakly electron-donating |

| -NO₂ | meta | +0.71 | Strongly electron-withdrawing |

Influence of Substituent Electronic Effects on Reaction Rates

The rate of reactions involving this compound is dictated by the combined electronic effects of its four substituents.

Nitro Group (-NO₂): Located at C3, this is a powerful electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M). In nucleophilic aromatic substitution (SₙAr) at the C1 position, the ortho-nitro group is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby strongly activating the ring for this type of reaction. chegg.comyoutube.com However, as discussed, steric hindrance from the adjacent methyl group can reduce the efficacy of this resonance stabilization.

Bromine Atom (-Br): At C1, bromine is electron-withdrawing via its inductive effect but weakly electron-donating through resonance. In SₙAr reactions, it serves as the leaving group. In palladium-catalyzed cross-coupling reactions, its presence is the key reaction site.

Methoxy Group (-OCH₃): At C4, the methoxy group is strongly electron-donating through resonance (+M) but electron-withdrawing inductively (-I). Its strong +M effect increases the electron density of the ring, which would generally deactivate the ring towards nucleophilic attack but activate it towards electrophilic attack.

Methyl Group (-CH₃): At C2, the methyl group is a weak electron-donating group through induction and hyperconjugation. Its primary role, however, is steric, as it hinders the planarity of the adjacent nitro group.

Solvent Effects and Catalytic System Influence on Reaction Pathways and Selectivity

The bromine atom in this compound makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The choice of solvent, base, and catalyst system is critical in determining the reaction's efficiency, yield, and selectivity. researchgate.net

In Suzuki-Miyaura coupling, which pairs the aryl bromide with a boronic acid, the solvent plays a key role in the solubility of reagents and the stabilization of catalytic intermediates. nih.gov Studies on similar bromo-nitro-aromatic substrates have shown that solvent systems like tetrahydrofuran (B95107) (THF), or mixed aqueous systems such as methanol/water or dioxane/water, are effective. heia-fr.chresearchgate.net The polarity of the solvent can influence the structure and activity of the catalytic species. nih.gov

The choice of base is equally important. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium hydroxide (B78521) (NaOH) are commonly used to facilitate the transmetalation step in the catalytic cycle. researchgate.netresearchgate.net The base's strength and solubility can significantly impact the reaction rate and yield.

For example, studies on the Heck reaction of 1-bromo-4-nitrobenzene with styrene (B11656) have demonstrated that optimal conditions can be achieved using a palladium catalyst in a polar aprotic solvent like dimethylacetamide (DMA) with sodium carbonate as the base. researchgate.net Similarly, Suzuki coupling reactions of bromoanilines have been optimized using solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov These findings suggest that for this compound, a careful screening of solvents and bases would be necessary to optimize yields for a desired cross-coupling product.

Table 3: Representative Conditions for Cross-Coupling Reactions of Analogous Aryl Bromides

| Reaction Type | Aryl Bromide Substrate | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Heck Coupling | 1-Bromo-4-nitrobenzene | Pd(II)-hydrazine complex | Na₂CO₃ | DMA | researchgate.net |

| Suzuki Coupling | 4-Bromotoluene | Pd(OAc)₂ / DPPF | K₂CO₃ | DMI / Water | nih.gov |

| Suzuki Coupling | Bromobenzene | TbPo-Pd(II) | NaOH | Methanol / Water | researchgate.net |

| Suzuki Coupling | ortho-Bromoanilines | CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | nih.gov |

Advanced Synthetic Utility and Applications of 1 Bromo 4 Methoxy 2 Methyl 3 Nitrobenzene Derivatives

Role as a Key Intermediate in Complex Organic Synthesis

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene is a polysubstituted aromatic compound that serves as a versatile and valuable intermediate in the synthesis of more complex organic molecules. Its utility stems from the specific arrangement of four different functional groups on the benzene (B151609) ring: a bromine atom, a methoxy (B1213986) group, a methyl group, and a nitro group. This unique constitution allows for a variety of selective chemical transformations, making it a key building block in multi-step synthetic pathways. The presence of the electron-withdrawing nitro group influences the reactivity of the aromatic ring, while the bromine atom provides a site for cross-coupling reactions or nucleophilic substitution.

The strategic placement of functional groups on this compound facilitates its use in constructing highly substituted aromatic systems, which are foundational to many high-value compounds in the pharmaceutical, agrochemical, and dye industries. chemimpex.com The bromine atom is particularly significant as it can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form new carbon-carbon bonds. For instance, related compounds like 1-bromo-4-nitrobenzene (B128438) are used to synthesize 2-methyl-4'-nitrobiphenyl (B1594515) through palladium-catalyzed coupling with an organozinc reagent. orgsyn.org This type of reaction creates complex biaryl scaffolds, which are common motifs in medicinal chemistry.

Furthermore, the nitro group can be readily reduced to an amino group, which can then be further modified. This transformation is a critical step in the synthesis of many pharmaceuticals. The selective reduction of the nitro group in substituted nitroaromatics is a key strategy for producing anilines and their derivatives, which are crucial intermediates. bohrium.com For example, the synthesis of the anticancer drug Gefitinib involves the nitration of a substituted aromatic precursor, followed by reduction of the nitro group to an amine, which then participates in the formation of the core quinazoline (B50416) ring system. mdpi.com Similarly, related bromo-nitroaromatic compounds serve as intermediates in the synthesis of pyrethroid insecticides, highlighting their importance in the agrochemical sector. nih.govresearchgate.net

The derivatives of this compound are pivotal starting materials for the synthesis of a wide array of heterocyclic compounds and fused ring systems. The most common synthetic strategy involves the chemical reduction of the nitro group to an amine. This transformation yields a substituted aniline (B41778), which is a classic precursor for building nitrogen-containing heterocycles.

For instance, the resulting 2-amino-4-bromo-5-methoxy-3-methylaniline can undergo condensation reactions with various reagents to form fused ring systems. The synthesis of Gefitinib provides a relevant example where a substituted aniline, derived from a nitroaromatic compound, is cyclized with formamidine (B1211174) acetate (B1210297) to construct the quinazoline core, a bicyclic heterocyclic system. mdpi.com This demonstrates how the nitro group acts as a masked amine, enabling the sequential construction of complex molecular architectures. The ability to convert the nitroaromatic starting material into a reactive aniline derivative makes it an indispensable tool for accessing diverse heterocyclic scaffolds.

Precursor for Advanced Functional Materials and Molecular Devices

The unique electronic and structural properties of this compound and its derivatives make them valuable precursors for the development of advanced functional materials. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, along with the polarizable bromine atom, can be harnessed to create materials with tailored electronic and optical characteristics.

Derivatives of this compound are investigated for their potential in materials science, particularly for creating novel materials with specific electronic or optical properties. A key application lies in the field of nonlinear optics (NLO). By reducing the nitro group to an amine, one can synthesize compounds like 4-methoxy-2-nitroaniline, which has been studied for its NLO properties. researchgate.net Single crystals of such materials are analyzed for their ability to generate second harmonics, a crucial feature for applications in optical switching and other NLO devices. researchgate.net

The electronic properties of surfaces can also be engineered using related molecules. Studies have shown that grafting benzene derivatives with nitro, bromo, and methoxy groups onto silicon (Si) surfaces can systematically modify the surface's electronic structure. scispace.com The presence of these functional groups creates a specific molecular orbital density of states and can induce surface dipole layers that change the electron affinity of the silicon. This ability to tailor the electronic interface is fundamental to creating advanced semiconductor materials. scispace.com

Table 1: Research Findings on Functional Properties of Related Derivatives

| Derivative Class | Property Investigated | Key Finding | Application Area |

|---|---|---|---|

| Nitroaniline Derivatives (e.g., 4-methoxy-2-nitroaniline) | Nonlinear Optical (NLO) Properties | Exhibits third-order NLO behavior, crucial for optical switching. researchgate.net | Optical Devices |

The ability to functionalize semiconductor surfaces with derivatives of this compound opens pathways for their integration into sensor technologies and electronic devices. The electrochemical grafting of layers of nitro- and bromo-substituted benzenes onto silicon surfaces has been shown to create stable, modified interfaces with distinct electronic characteristics. scispace.com

These organic layers can alter the band bending at the silicon surface, a key parameter in semiconductor devices. By carefully selecting the substituent groups on the benzene ring, it is possible to control the surface properties and construct complete energy band diagrams for the grafted silicon. scispace.com This level of control is essential for designing chemical sensors, where the interaction of an analyte with the functionalized surface would cause a measurable change in its electronic properties. This "silicon surface engineering" is a promising approach for the bottom-up fabrication of novel molecular devices. scispace.com

Development of Catalytic Systems and Methodologies Utilizing Substituted Nitroaromatics

The reduction of the nitro group in substituted nitroaromatics to an amino group is one of the most fundamental and widely used transformations in organic chemistry. Consequently, significant research has been dedicated to developing efficient and selective catalytic systems for this reaction. These methodologies are directly applicable to this compound and its derivatives.

The catalytic hydrogenation of nitroaromatics is an environmentally benign technology for producing anilines. bohrium.com Research has explored a variety of catalysts to achieve high activity and chemoselectivity, especially when other reducible functional groups are present in the molecule.

Key research findings in this area include:

Non-Noble Metal Catalysts : Catalysts based on non-noble metals like nickel (Ni) have been shown to be effective for the chemoselective hydrogenation of nitroarenes. bohrium.com The mechanism on these metals can differ from that on noble metals, involving the initial dissociation of the N–O bonds. rsc.org

Supported Gold Catalysts : Supported gold (Au) nanoparticles have demonstrated high activity and chemoselectivity for the reduction of nitro groups. acs.org The cooperation between coordinatively unsaturated gold atoms and the acid-base sites on the support (like Al₂O₃) is crucial for dissociating H₂ and facilitating the reaction. acs.org This system is highly selective for the nitro group, leaving other functional groups intact.

Bimetallic Systems : In some bimetallic catalysts, nitroaromatic molecules preferentially adsorb on one metal (e.g., Au), while the reducing agent adsorbs on the other (e.g., Pt). rsc.org This separation facilitates electron transfer between the metals, enhancing the catalytic activity. rsc.org

Photoenzymatic Systems : Emerging "green" methodologies utilize light and enzymes to drive the reduction. Photoenzymatic systems with nitroreductases can selectively reduce nitro compounds in aqueous conditions, using light to fuel the reaction. nih.gov This approach offers a sustainable alternative to traditional metal-catalyzed reductions. nih.gov

Table 2: Overview of Catalytic Systems for Nitroaromatic Reduction

| Catalyst Type | Description | Key Advantage(s) |

|---|---|---|

| Non-Noble Metals (e.g., Ni) | Utilizes abundant metals for hydrogenation. bohrium.com | Cost-effective and chemoselective. bohrium.comrsc.org |

| Supported Gold (Au) NPs | Gold nanoparticles on supports like Al₂O₃ or TiO₂. acs.org | High intrinsic activity and selectivity for the nitro group. acs.org |

| Bimetallic Systems | Combines two different metals (e.g., Au-Pt) to enhance activity. rsc.org | Facilitates efficient electron transfer during the reaction. rsc.org |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, celebrated for its ability to form carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials. nih.gov The general mechanism involves the oxidative addition of the palladium catalyst to the organohalide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Aryl halides containing both electron-donating (like methoxy and methyl) and electron-withdrawing (like nitro) groups are often interesting substrates in these reactions. For instance, studies on compounds such as 1-bromo-4-nitrobenzene have demonstrated successful Suzuki-Miyaura couplings with various phenylboronic acids. researchgate.net Similarly, research on unprotected ortho-bromoanilines has shown that nitro-substituted substrates can be tolerated in these coupling reactions. nih.gov

However, a specific investigation into the Suzuki-Miyaura coupling of this compound is not documented in the available literature. Consequently, there are no specific, verifiable data—such as reaction conditions, catalyst systems, bases, solvents, yields, or the scope of compatible boronic acids—for this particular compound. Without experimental results, a data table illustrating its performance in such reactions cannot be constructed.

Organocatalytic Benzannulations for Polysubstituted Arenes

Organocatalytic benzannulation represents a powerful, metal-free strategy for the synthesis of highly substituted aromatic rings from acyclic precursors. nih.govresearchgate.net These reactions utilize small organic molecules as catalysts to construct the benzene core through cascade processes, often involving Michael additions and aldol (B89426) condensations followed by aromatization. nih.gov This methodology is valued for its mild reaction conditions and its ability to create diverse aromatic architectures. nih.govresearchgate.net

Various organocatalytic strategies, including those employing primary amines, secondary amines, N-heterocyclic carbenes (NHCs), and phosphines, have been developed to synthesize polysubstituted arenes. nih.gov For example, a recently developed method for constructing 2-nitrobiaryls involves an organocatalytic [4+2] benzannulation between specific enals and nitroolefins. nih.gov

While these methods highlight the versatility of organocatalysis in synthesizing complex aromatic structures, there is no specific mention in the scientific literature of this compound being used as a starting material or a synthon in any organocatalytic benzannulation reaction. The development of such a reaction would require identifying suitable reaction partners and a catalytic system capable of activating this specific substrate. As no such research has been published, a detailed discussion of its application in this context and a corresponding data table of findings are not possible.

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways and Reagents for Enhanced Selectivity

The synthesis of polysubstituted benzenes like 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene often presents challenges in achieving high regioselectivity. acs.orglibretexts.orgpressbooks.pub Current synthetic routes typically involve sequential electrophilic aromatic substitution reactions, where the directing effects of the existing substituents guide the position of incoming groups. However, these methods can sometimes lead to isomeric mixtures, necessitating difficult purification steps.

Future research will likely focus on the development of novel catalytic systems and reagents to afford greater control over the substitution patterns. Palladium-catalyzed cross-coupling reactions, for instance, have shown promise in the synthesis of highly functionalized aromatic compounds. researchgate.netnih.gov The development of new ligands and catalysts could enable more precise and selective carbon-carbon and carbon-heteroatom bond formations, providing alternative and more efficient pathways to this compound and its analogues. The strategic use of protecting groups and the exploration of ortho-directing metalation reactions are also promising avenues for enhancing synthetic selectivity.

| Parameter | Traditional Synthesis | Future Direction |

| Primary Method | Sequential Electrophilic Aromatic Substitution | Catalytic Cross-Coupling, Directed Metalation |

| Selectivity Control | Based on inherent directing effects of substituents | Ligand/catalyst control, directing groups |

| Potential Issues | Formation of isomeric mixtures | Catalyst poisoning, functional group tolerance |

| Key Reagents | Nitrating agents, brominating agents | Palladium catalysts, organometallic reagents |

Stereoselective Synthesis of Chiral Derivatives and Enantiomeric Enrichment

The introduction of chirality into molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. While this compound itself is achiral, its derivatives could possess stereogenic centers. Future research is expected to delve into the stereoselective synthesis of such chiral analogues.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of a wide range of chiral molecules, including polysubstituted aromatic compounds. researchgate.net The development of chiral catalysts that can control the enantioselectivity of reactions involving precursors to or derivatives of this compound is a key area of interest. For instance, asymmetric reactions to introduce a chiral substituent onto the aromatic ring or to modify existing functional groups in a stereoselective manner will be explored.

Furthermore, methods for the enantiomeric enrichment of chiral derivatives will be crucial. Techniques such as chiral chromatography and crystallization-induced resolution are established methods for separating enantiomers. rsc.org Research into more efficient and scalable enantioseparation techniques, potentially involving novel chiral stationary phases or resolving agents, will be vital for accessing enantiopure derivatives of this compound.

Advanced Applications in Material Science and Optoelectronics

The unique substitution pattern of this compound, featuring both electron-donating (methoxy, methyl) and electron-withdrawing (nitro, bromo) groups, suggests potential for interesting electronic and optical properties. This makes the compound and its derivatives promising candidates for applications in material science and optoelectronics.

The presence of a nitro group, a strong electron-withdrawing group, can impart significant nonlinear optical (NLO) properties to organic molecules. Research into the NLO properties of analogues of this compound could reveal their potential for use in applications such as optical switching and frequency conversion. nih.gov The ability to tune the electronic properties by modifying the substituents on the benzene (B151609) ring offers a pathway to designing materials with tailored optical responses.

Furthermore, functionalized aromatic compounds are key components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific combination of substituents in this compound could be leveraged to design novel charge-transporting or emissive materials. Future work will likely involve the synthesis and characterization of polymers and dendrimers incorporating this structural motif to evaluate their performance in electronic devices.

| Potential Application | Key Structural Feature | Desired Property |

| Nonlinear Optics (NLO) | Electron-withdrawing nitro group | High hyperpolarizability |

| Organic Light-Emitting Diodes (OLEDs) | Tunable electronic properties | Efficient charge transport and emission |

| Organic Photovoltaics (OPVs) | Donor-acceptor character | Broad absorption and efficient charge separation |

| Organic Field-Effect Transistors (OFETs) | Potential for ordered packing | High charge carrier mobility |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to industrial production often requires the development of more efficient, safer, and scalable processes. Flow chemistry and automated synthesis are transformative technologies that address these challenges.

Flow chemistry, where reactions are performed in continuous-flow reactors, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for higher yields and purities. acs.orgresearchgate.net The synthesis of this compound and its intermediates, which may involve exothermic nitration steps, is well-suited for implementation in flow reactors. Future research will focus on developing robust and efficient flow protocols for the synthesis of this compound, potentially integrating in-line purification and analysis for real-time process optimization.

Automated synthesis platforms, which utilize robotics and software to perform chemical reactions, can significantly accelerate the discovery and optimization of new synthetic routes and the generation of compound libraries for screening purposes. chemrxiv.orgbeilstein-journals.org The integration of automated synthesis with flow chemistry can create powerful, fully autonomous systems for the on-demand production of this compound and its derivatives. This will not only facilitate research into its properties and applications but also provide a clear pathway for its efficient and scalable manufacturing.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene, and what key intermediates are involved?

The synthesis of this compound typically involves sequential functionalization of a benzene ring. A feasible route starts with bromination of 4-methoxy-2-methylbenzene, followed by nitration at the meta position relative to the methoxy group. Key intermediates include:

- 4-Methoxy-2-methylbromobenzene : Generated via electrophilic bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under radical conditions .

- Nitration precursor : The bromine atom directs nitration to the 3-position due to its ortho/para-directing nature, while the methoxy group (a strong para-director) competes, requiring careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .

Q. How can researchers validate the purity and structural integrity of this compound?

Critical characterization methods include:

- NMR Spectroscopy : Compare chemical shifts (e.g., δ ~3.8 ppm for methoxy protons, δ ~2.3 ppm for methyl protons) and coupling patterns to confirm substitution patterns .

- HPLC-MS : Assess purity (>98%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

- Elemental Analysis : Verify empirical formula (C₈H₇BrNO₃) with ≤0.3% deviation .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity during nitration of brominated methoxy-methylbenzene derivatives?

The nitration of 1-Bromo-4-methoxy-2-methylbenzene involves competing directing effects:

- Methoxy Group : Strongly activates the ring and directs nitration para to itself (position 3) .

- Bromine Atom : Acts as a weaker ortho/para-director but deactivates the ring, making the meta position (relative to bromine) more favorable. Steric hindrance from the methyl group at position 2 further limits accessibility to the ortho position .

- Computational Modeling : Density Functional Theory (DFT) can predict charge distribution and transition states to rationalize the dominance of nitration at position 3 .

Q. How should researchers resolve contradictions in spectroscopic data between experimental and predicted values?

Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 2-Bromo-1-methoxy-3-nitrobenzene, δ 7.2–7.5 ppm for aromatic protons) .

- Dynamic NMR Studies : Probe temperature-dependent shifts to identify conformational equilibria .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry .

Experimental Design Challenges

Q. What are the critical considerations for optimizing yield in multi-step syntheses of this compound?

Key factors include:

- Order of Functionalization : Bromination before nitration avoids competing side reactions (e.g., oxidation of methyl groups during nitration) .

- Catalyst Selection : Use Lewis acids like FeCl₃ for bromination to minimize polybromination .

- Workup Protocols : Quench nitration mixtures with ice to prevent over-nitration or decomposition .

Q. How can researchers mitigate hazards associated with handling brominated nitroaromatics?

Safety protocols involve:

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (e.g., HBr, NOx) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and face shields during scale-up reactions .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Methodological Recommendations

- Computational Tools : Employ REAXYS or BKMS_METABOLIC databases to predict reactivity and side products .

- Scale-Up Strategies : Use flow chemistry for nitration to enhance heat dissipation and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.